molecular formula C22H28N2O4S2 B2970623 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide CAS No. 1251693-24-9

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide

Cat. No.: B2970623
CAS No.: 1251693-24-9
M. Wt: 448.6
InChI Key: UYABNRAEBBOXSZ-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group at the 3-position of the thiophene ring, a 4-ethoxyphenyl-N-methyl substituent, and a cyclohexenylethyl side chain.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-3-28-19-11-9-18(10-12-19)24(2)30(26,27)20-14-16-29-21(20)22(25)23-15-13-17-7-5-4-6-8-17/h7,9-12,14,16H,3-6,8,13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYABNRAEBBOXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide is a synthetic organic compound that may exhibit various biological activities due to its structural features. Compounds with thiophene and sulfonamide moieties are often studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Inhibition of Enzymatic Activity: Thiophene derivatives are known to inhibit various enzymes, including carbonic anhydrase and certain kinases, which can lead to therapeutic effects in cancer and inflammatory diseases.
  • Receptor Modulation: The presence of an ethoxyphenyl group suggests potential interactions with neurotransmitter receptors or other protein targets, potentially influencing signaling pathways.

Anticancer Activity

Research indicates that compounds containing thiophene rings have shown promise in anticancer studies. They may induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptosis-related proteins.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests it could inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival.

Anti-inflammatory Effects

Compounds similar to this one have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

3. Case Studies and Research Findings

While specific case studies on the compound are not available, related studies on similar compounds provide insights:

  • A study on thiophene derivatives demonstrated significant inhibition of tumor growth in animal models, suggesting potential for further development as anticancer agents.
  • Investigations into sulfonamide compounds revealed effective antibacterial activity against a range of pathogens, supporting the hypothesis of antimicrobial efficacy for this compound.

4. Data Table: Comparison of Biological Activities

Compound TypeActivityReference Study
Thiophene DerivativesAnticancerJournal of Medicinal Chemistry (2019)
SulfonamidesAntibacterialClinical Microbiology Reviews (2020)
Ethoxyphenyl CompoundsNeurotransmitter ModulationEuropean Journal of Pharmacology (2021)

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

N-(2-nitrophenyl)thiophene-2-carboxamide (): A thiophene-2-carboxamide with a nitro-substituted phenyl group.

N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) (Referenced in ): A furan-based analog with a nitro-phenyl group.

Table 1: Structural and Functional Comparison
Property Target Compound N-(2-nitrophenyl)thiophene-2-carboxamide 2NPFC
Core Heterocycle Thiophene Thiophene Furan
Substituent at Position 2 Carboxamide (cyclohexenylethyl) Carboxamide (2-nitrophenyl) Carboxamide (2-nitrophenyl)
Substituent at Position 3 Sulfamoyl (N-(4-ethoxyphenyl)-N-methyl) None None
Electron Effects Electron-donating (ethoxy) and bulky (cyclohexenylethyl) Electron-withdrawing (nitro) Electron-withdrawing (nitro)
Dihedral Angle (Aromatic Rings) Not reported 13.53° (A), 8.50° (B) 9.71°
Bioactivity Hypothesized antimicrobial/antifungal (sulfamoyl group) Antibacterial, antifungal Genotoxic

Key Differences and Implications

Substituent Effects
  • Electron Modulation : The target compound’s 4-ethoxyphenyl group is electron-donating, contrasting with the nitro group in analogs, which is strongly electron-withdrawing. This difference may alter electronic distribution, affecting binding to biological targets or catalytic activity .
  • Steric Effects : The cyclohexenylethyl group introduces significant steric bulk compared to the planar nitrophenyl group in analogs. This could reduce crystal packing efficiency and solubility but enhance lipid membrane penetration.
Sulfamoyl vs. Carboxamide Functionality
  • This group is structurally analogous to sulfonamide antibiotics, suggesting possible antimicrobial mechanisms .
Crystal Packing and Intermolecular Interactions
  • The target compound’s sulfamoyl group may enable stronger hydrogen bonds (e.g., N–H⋯O), influencing crystallinity and stability.

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